molecular formula C9H15NO2 B2675370 Ethyl 2-azaspiro[3.3]heptane-1-carboxylate CAS No. 2248265-82-7

Ethyl 2-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2675370
CAS No.: 2248265-82-7
M. Wt: 169.224
InChI Key: VUZDZZDAYYLPBN-UHFFFAOYSA-N
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Description

Ethyl 2-azaspiro[3.3]heptane-1-carboxylate is a spirocyclic compound that has garnered significant interest in the fields of synthetic and medicinal chemistry. The unique spirocyclic structure, which consists of a bicyclic system with a nitrogen atom, makes it a valuable scaffold for drug discovery and development .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrogen atom in the spirocyclic structure can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original spirocyclic structure, which can be further utilized in drug development .

Scientific Research Applications

Ethyl 2-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with biological targets, making it a valuable scaffold for drug discovery . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-azaspiro[3.3]heptane-1-carboxylate stands out due to its ethyl ester group, which provides additional functionalization options for further chemical modifications. This makes it a versatile scaffold for the development of a wide range of bioactive compounds .

Properties

IUPAC Name

ethyl 2-azaspiro[3.3]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-9(6-10-7)4-3-5-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZDZZDAYYLPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2(CCC2)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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